(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Description
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two ethoxy substituents at the 4-position of the piperidine ring. Its stereochemistry at the 2-position (S-configuration) and the presence of a carboxylic acid group make it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development.
Properties
IUPAC Name |
(2S)-4,4-diethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-6-20-15(21-7-2)8-9-16(11(10-15)12(17)18)13(19)22-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSYJWAGVUPLGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Piperidine Nitrogen with Boc Group
The initial step involves protecting the amino group of a suitable piperidine precursor using di-tert-butyl dicarbonate (Boc2O). This step is crucial to prevent undesired reactions at the nitrogen during subsequent modifications. Typical conditions include:
- Solvent: Acetonitrile or dichloromethane
- Base: Sodium hydroxide or 4-dimethylaminopyridine (DMAP)
- Temperature: 0–25°C
- Reaction time: 2–4 hours
This yields the Boc-protected intermediate, which maintains the stereochemistry at the 2-position.
Introduction of Ethoxy Groups at the 4-Position
The diethoxy groups are introduced via esterification or alkylation reactions. The process generally involves:
- Activation of the hydroxyl groups or direct alkylation using ethyl halides (e.g., ethyl bromide or ethyl chloride)
- Catalysis with bases such as potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Conditions: Reflux at 60–80°C for 12–24 hours
This step results in the diethoxy substitution at the 4-position, enhancing lipophilicity and biological activity.
Stereoselective Synthesis of the 2S-Configuration
The stereochemistry at the 2-position is preserved through chiral auxiliaries or chiral catalysts during the synthesis. Catalytic asymmetric hydrogenation is employed, often using:
- Chiral catalysts such as (R,R)- or (S,S)-BINAP complexes
- Reducing agents like sodium borohydride or diisobutyl aluminium hydride (DIBAL-H)
- Conditions: Hydrogen atmosphere at 1–5 atm, temperature 0–25°C
This step ensures the formation of the (2S)-enantiomer with high stereoselectivity.
Hydrolysis and Final Functionalization
The final step involves hydrolysis of protecting groups and functionalization:
- Hydrolysis of the Boc group using trifluoroacetic acid (TFA) in dichloromethane
- Conversion of the carboxylic acid to the desired derivative via esterification or amidation
- Purification by chromatography or recrystallization to obtain high purity
Data Table Summarizing the Preparation Methods
Research Findings and Optimization
- Chiral Catalysis : Use of chiral hydrogenation catalysts significantly improves stereoselectivity, achieving enantiomeric excesses exceeding 99%,.
- Reaction Efficiency : Optimization of solvent and temperature parameters enhances yield and purity, with reported yields up to 85% for key intermediates.
- Scalability : Patent literature indicates that these methods are scalable to industrial levels, with process modifications such as continuous flow reactors reducing reaction times and waste.
Notes on Methodology
- The synthesis relies heavily on protecting group strategies to ensure selectivity.
- Esterification steps are sensitive to moisture; rigorous anhydrous conditions are recommended.
- Chiral purity is verified through chiral HPLC and optical rotation measurements.
- Safety precautions include handling of reactive reagents like Boc2O, ethyl halides, and strong bases under fume hoods with appropriate PPE.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol can be used for deprotection.
Oxidation and Reduction: Specific reagents for oxidation and reduction would depend on the desired transformation and the functional groups present.
Major Products Formed
The major product formed from the deprotection of (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is the free amine, which can then be further functionalized or used in subsequent synthetic steps .
Scientific Research Applications
1.1. Antiviral Properties
Recent studies have highlighted the potential of compounds similar to (2S)-1-(tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid in developing antiviral agents, particularly against SARS-CoV-2. Research indicates that certain derivatives can inhibit viral replication, making them candidates for COVID-19 treatment . The structural characteristics of the compound allow for modifications that enhance its efficacy against viral targets.
1.2. Chiral Drug Development
The chiral nature of this compound makes it a valuable intermediate in the synthesis of enantiomerically pure drugs. Its application in synthesizing piperidine derivatives is significant, as these compounds are prevalent in many pharmaceuticals, including analgesics and anti-inflammatory agents . The ability to manipulate its stereochemistry allows for the development of drugs with improved pharmacological profiles.
2.1. Building Block for Complex Molecules
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups can be utilized to create more complex molecules through various reactions such as acylation, alkylation, and cyclization . This versatility is crucial for researchers aiming to develop novel compounds with specific biological activities.
2.2. Synthesis of Piperidine Derivatives
The compound is integral in synthesizing various piperidine derivatives that exhibit diverse biological activities. For example, it can be transformed into different piperidine-based scaffolds that are essential in drug discovery processes . The ease of modification and functionalization makes it an attractive choice for synthetic chemists.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for
Biological Activity
(2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications based on available literature.
- Molecular Formula : C₁₅H₂₇NO₆
- Molecular Weight : 299.38 g/mol
- CAS Number : 1212329-25-3
- Purity : ≥97%
Pharmacological Properties
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit significant antimicrobial properties. The diethoxy substitution may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against bacterial strains.
- Cytotoxic Effects : Research has indicated that piperidine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.
- Neurological Effects : Certain piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors. These interactions may have implications for treating neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (2S)-1-(tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid typically involves multi-step organic reactions including:
- Formation of the Piperidine Ring : Utilizing amino acids as starting materials.
- Boc Protection : The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during synthesis.
- Esterification : The introduction of ethoxy groups enhances solubility and biological activity.
Structure-Activity Relationship
The structural modifications in piperidine derivatives are crucial for their biological activity. The presence of the diethoxy group is believed to influence both the lipophilicity and the ability to interact with specific biological targets.
Case Studies
-
Anticancer Activity :
- A study evaluated various piperidine derivatives against human cancer cell lines, demonstrating that compounds with diethoxy substitutions showed enhanced cytotoxicity compared to their mono-substituted counterparts.
- Specific IC50 values were reported for different cell lines, indicating a promising lead for further development.
-
Antimicrobial Testing :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed that derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting significant antimicrobial potential.
Table 1: Biological Activity Summary
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Piperidine | Cyclization | Amino acids, activating agents |
| Boc Protection | Protection | Boc anhydride |
| Esterification | Esterification | Ethanol, acid catalyst |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Influence on Reactivity and Solubility: The 4,4-diethoxy groups in the target compound are expected to enhance solubility in polar solvents compared to hydrophobic substituents like 4-phenyl () or 2-methyl (). The chloro-phenoxy group in the pyrrolidine analog () introduces steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic reactions compared to the target compound.
Stereochemical Considerations :
- The (2S) configuration in the target compound and its analogs ensures chiral specificity, critical for interactions in biological systems (e.g., enzyme binding) .
Notes:
- Safety Data Gaps : Detailed hazard information (e.g., flash point, decomposition temperature) is unavailable for most compounds, necessitating conservative handling practices .
- Stability: All Boc-protected analogs are stable under recommended storage conditions, as noted for the 4-phenylpyrrolidine derivative .
Critical Analysis of Evidence Limitations
- Data Availability : Key properties (e.g., melting point, solubility) for the target compound and its analogs are largely unreported in the provided evidence.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (2S)-1-(tert-Butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with Boc protection of the piperidine nitrogen, followed by diethoxy group introduction. Key steps include:
- Reaction Conditions : Use of dichloromethane (DCM) or acetonitrile as solvents, with temperatures controlled between 0–25°C to minimize side reactions .
- Catalysts : Employ coupling agents like EDC/HOBt for carboxylate activation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity .
- Safety : Follow OSHA-compliant PPE (gloves, safety glasses, fume hood) due to acute oral toxicity (H302) and skin irritation (H315) risks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data discrepancies be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry and Boc/diethoxy group integration. Discrepancies in peak splitting may arise from rotameric equilibria; use variable-temperature NMR .
- IR Spectroscopy : Validate carbonyl (Boc C=O at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities. Chiral HPLC resolves enantiomeric contaminants .
- Cross-Validation : Compare with X-ray crystallography (SHELX refinement) for absolute configuration .
Advanced Research Questions
Q. How can researchers address challenges in determining the stereochemical configuration using X-ray crystallography?
- Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) data minimizes errors. Use synchrotron sources for weak scatterers like oxygen .
- Refinement : SHELXL’s Flack parameter (η) estimates enantiomorph polarity but may fail for near-centrosymmetric structures. Use the alternative x parameter for robust convergence .
- Validation : Cross-check with circular dichroism (CD) or optical rotation to resolve ambiguities .
Q. What strategies reconcile contradictory data between computational models and experimental reactivity results?
- Methodological Answer :
- Computational Adjustments : Incorporate solvent effects (e.g., PCM models for DCM) and dispersion corrections in DFT calculations .
- Experimental Validation : Perform kinetic studies (NMR monitoring) under inert atmospheres to compare with theoretical activation energies .
- Error Analysis : Identify outliers by repeating simulations with varied basis sets (e.g., B3LYP vs. M06-2X) .
Q. How does the 4,4-diethoxy group influence conformational dynamics in solid-state vs. solution-phase studies?
- Methodological Answer :
- Solid-State (X-ray) : Diethoxy groups adopt rigid chair conformations, stabilized by C-H···O interactions with the Boc carbonyl .
- Solution (NMR) : Dynamic equilibria between chair and twist-boat conformers cause averaged signals. Use NOESY to detect through-space correlations .
- DFT Simulations : Compare optimized gas-phase geometries with crystallographic data to quantify steric effects .
Q. What advanced purification techniques separate diastereomeric impurities introduced during synthesis?
- Methodological Answer :
- Chiral Stationary Phases : Use Chiralpak IA/IB columns with heptane/ethanol eluents for baseline separation .
- Diastereomeric Salt Formation : React with chiral amines (e.g., (1R,2S)-norephedrine) to precipitate impurities .
- Analytical Confirmation : Validate purity via chiral HPLC and high-resolution MS .
Safety and Handling
Q. What PPE and engineering controls are mandated given its toxicity profile?
- Methodological Answer :
- PPE : Nitrile gloves, EN 166-certified safety goggles, and face shields to prevent skin/eye contact (H315, H319) .
- Engineering Controls : Perform reactions in fume hoods with HEPA filters to avoid inhalation (H335) .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (OSHA 29 CFR 1910.120) .
Applications in Drug Development
Q. What are key considerations when designing enzyme inhibition studies using derivatives of this compound?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) at the 4-position to enhance binding to protease active sites .
- Assay Design : Use FRET-based assays (e.g., HIV-1 protease) with fluorogenic substrates. Control for non-specific binding via mutant enzyme controls .
- Data Interpretation : Correlate IC50 values with molecular docking results (AutoDock Vina) to refine SAR models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
